molecular formula C19H19N3O4 B4043295 5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide

5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide

Cat. No.: B4043295
M. Wt: 353.4 g/mol
InChI Key: KOXRANNFENGUOO-UHFFFAOYSA-N
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Description

5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13755610 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Acylation and Stereoselective Reduction

Research into the asymmetric acylation of carboxamides and the stereoselective reduction of the resulting oxoamides reveals the potential for creating chiral molecules, which are crucial in the development of pharmaceuticals. Such processes offer alternative approaches to asymmetric synthesis, which is key in producing enantiomerically pure compounds (Yoshio N. Ito, T. Katsuki*, M. Yamaguchi, 1984).

Novel Heterocyclic Compounds with Anti-inflammatory and Analgesic Activities

The synthesis of novel heterocyclic compounds derived from specific furamide structures has shown promising anti-inflammatory and analgesic properties. These compounds, through various chemical reactions, have been evaluated for their COX-1/COX-2 inhibition, showcasing potential therapeutic benefits (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Advanced Synthesis Techniques for Heterocyclic Compounds

Explorations into the synthesis of pyridine and pyrimidine derivatives demonstrate the versatility of furamide and related compounds as precursors in creating biologically active molecules. These methodologies are crucial for the development of new pharmaceuticals and agrochemicals, underscoring the importance of innovative synthetic routes in chemical research (S. Shiotani, Katsunori Taniguchi, 1996).

Exploration of Quantum Studies and NLO Properties

Investigations into the quantum studies, non-linear optical (NLO) properties, and thermodynamic characteristics of novel furamide derivatives highlight the potential of these compounds in materials science and photonic applications. Such research contributes to the understanding of the electronic structure and reactivity of these compounds, facilitating their application in new materials and technologies (S. A. Halim, M. Ibrahim, 2022).

Antiprotozoal Agents from Dicationic Imidazo[1,2-a]pyridines

The synthesis and evaluation of dicationic imidazo[1,2-a]pyridines as antiprotozoal agents underscore the therapeutic potential of furamide derivatives in treating protozoal infections. These studies reveal the importance of structural modifications in enhancing biological activity and specificity, which is critical in the search for new antiprotozoal therapies (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).

Properties

IUPAC Name

5-(methoxymethyl)-N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-5-6-15(11-21-13)26-19-14(4-3-9-20-19)10-22-18(23)17-8-7-16(25-17)12-24-2/h3-9,11H,10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXRANNFENGUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide
Reactant of Route 2
5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide
Reactant of Route 3
5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide
Reactant of Route 5
5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide
Reactant of Route 6
5-(methoxymethyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-furamide

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